molecular formula C23H20F3N5O3 B2653249 N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1185047-33-9

N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Katalognummer B2653249
CAS-Nummer: 1185047-33-9
Molekulargewicht: 471.44
InChI-Schlüssel: AXRVOPZTSNTJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20F3N5O3 and its molecular weight is 471.44. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroinflammation Imaging

Translocator Protein 18 kDa (TSPO) Ligands for Neuroinflammation PET Imaging : A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , were synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to that of known ligands, and were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging in rodent models of neuroinflammation. The in vivo PET imaging confirmed the potential of these compounds as in vivo PET radiotracers for neuroinflammation, highlighting their significance in the early detection and monitoring of neuroinflammatory conditions (Damont et al., 2015).

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : While not directly involving the exact compound mentioned, research into structurally related molecules, such as fluoro-substituted benzo[b]pyran derivatives, has shown promising anticancer activity against lung, breast, and CNS cancer cell lines. These findings suggest a broader scope for the investigation of fluoro-substituted compounds in cancer research, potentially including the synthesis and evaluation of the compound for anticancer properties (Hammam et al., 2005).

Radiosynthesis for Imaging

Radiosynthesis of [18F]PBR111, a Selective Radioligand for TSPO Imaging : Similar compounds have been radiolabeled with fluorine-18 for the development of selective radioligands targeting TSPO, useful in the imaging of brain disorders. This research underlines the importance of fluorine-substituted compounds in creating effective imaging agents for diseases characterized by altered TSPO expression, pointing towards a potential research application for the compound of interest in developing new diagnostic tools for brain disorders (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Research into pyrazole-acetamide derivatives, including those structurally related to the compound of interest, has led to the synthesis and characterization of novel coordination complexes with significant antioxidant activity. These studies indicate the potential for developing compounds with beneficial biological activities, including antioxidative properties, which could be explored for the compound as well (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O3/c1-3-31-21-20(13(2)28-31)29(12-19(32)27-18-9-8-16(25)10-17(18)26)23(34)30(22(21)33)11-14-4-6-15(24)7-5-14/h4-10H,3,11-12H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRVOPZTSNTJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.